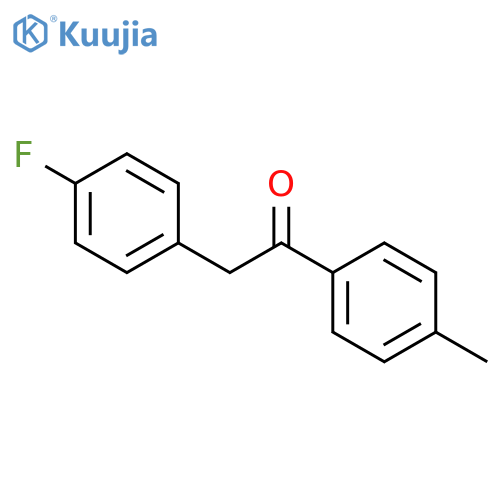Cas no 191346-50-6 (2-(4-Fluorophenyl)-1-p-tolylethanone)

191346-50-6 structure
商品名:2-(4-Fluorophenyl)-1-p-tolylethanone
2-(4-Fluorophenyl)-1-p-tolylethanone 化学的及び物理的性質
名前と識別子
-
- Ethylidene,1-(4-fluorophenyl)-2-(4-methylphenyl)-2-oxo- (9CI)
- 2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone
- 2-(4-Fluorophenyl)-1-(p-tolyl)ethanone
- 2‐(4‐FLUOROPHENYL)‐1‐P‐TOLYL‐ETHANONE
- EN300-187046
- starbld0023243
- 191346-50-6
- 2-(4-Fluorophenyl)-1-p-tolyl-ethanone
- 2-(4-fluorophenyl)-1-p-tolylethanone
- 2-(4-Fluorophenyl)-1-(p-tolyl)ethan-1-one
- MFCD03788454
- 2-(4-fluorophenyl)-1-(4-methylphenyl)ethan-1-one
- 684270-36-8
- 2-(4-Fluorophenyl)-1-p-tolylethanone
-
- インチ: InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
- InChIKey: ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(CC(C2=CC=C(C)C=C2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 228.09509
- どういたいしつりょう: 228.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 17.07
2-(4-Fluorophenyl)-1-p-tolylethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF14318-5g |
2-(4-Fluorophenyl)-1-p-tolyl-ethanone |
191346-50-6 | 97% | 5g |
$980.00 | 2024-04-20 | |
| TRC | F792070-25mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F792070-250mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 250mg |
$ 295.00 | 2022-06-04 | ||
| TRC | F792070-50mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| A2B Chem LLC | AF14318-1g |
2-(4-Fluorophenyl)-1-p-tolyl-ethanone |
191346-50-6 | 97% | 1g |
$380.00 | 2024-04-20 |
2-(4-Fluorophenyl)-1-p-tolylethanone 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
191346-50-6 (2-(4-Fluorophenyl)-1-p-tolylethanone) 関連製品
- 347-84-2(1-(4-fluorophenyl)-2-phenylethan-1-one)
- 135306-45-5(3',5'-Difluoropropiophenone)
- 709-24-0(4'-Fluorovalerophenone)
- 347-90-0(2-(3-Fluorophenyl)acetophenone)
- 582-83-2(1-(4-Fluorophenyl)butan-1-one)
- 29114-66-7(4'-Fluorovalerophenone)
- 347-91-1(2-(4-Fluorophenyl)-1-phenylethanone)
- 40281-50-3(3’-Fluoro-2-phenylacetophenone)
- 579-39-5(1,2-Bis(4-fluorophenyl)ethane-1,2-dione)
- 456-03-1(4'-Fluoropropiophenone)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
